![molecular formula C13H13NO2S B2599420 Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate CAS No. 378220-97-4](/img/structure/B2599420.png)
Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate
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Overview
Description
“Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate” is a chemical compound with the empirical formula C13H13NO2S . It is a solid substance . This compound is a useful reactant for the synthesis of thienopyrimidine-based FLT3 inhibitors .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
The molecular weight of “Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate” is 247.31 . The InChI key for this compound is AIHYNLWSPTZXGT-UHFFFAOYSA-N .
Chemical Reactions Analysis
Thiophene derivatives, including “Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate”, have been shown to be involved in a variety of chemical reactions. For instance, they can undergo condensation reactions with sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Physical And Chemical Properties Analysis
“Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate” is a solid substance . Its molecular weight is 247.31 . The InChI key for this compound is AIHYNLWSPTZXGT-UHFFFAOYSA-N .
Scientific Research Applications
- Thiophene-based analogs have captured the interest of scientists due to their potential as biologically active compounds . Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate could serve as a scaffold for designing novel drugs. Researchers explore its interactions with biological targets, aiming for improved therapeutic agents.
- Thiophene derivatives, including Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, exhibit antimicrobial properties . Investigating its effectiveness against bacteria, fungi, and other pathogens could lead to new antimicrobial agents.
- Thiophenes find applications beyond medicine. In material science, they are used as corrosion inhibitors for metals. Additionally, thiophene derivatives play a role in fabricating light-emitting diodes (LEDs) . Exploring the compound’s optical properties could enhance optoelectronic devices.
Medicinal Chemistry and Drug Development
Antimicrobial Activity
Material Science and Optoelectronics
Future Directions
The future directions for “Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate” and similar compounds could involve further exploration of their potential biological activities and applications in medicinal chemistry. Given their wide range of biological effects, these compounds could be promising candidates for the development of new therapeutic agents .
properties
IUPAC Name |
methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-10(13(15)16-2)12(14)17-11(8)9-6-4-3-5-7-9/h3-7H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOVHWCIJDUPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate |
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